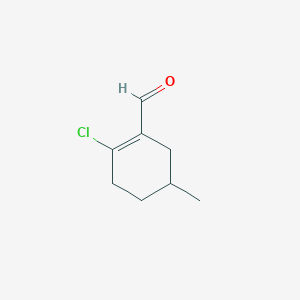
2-Chloro-5-methyl-1-cyclohexenecarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-methyl-1-cyclohexenecarbaldehyde is an organic compound that belongs to the class of cycloalkenes It is characterized by a cyclohexene ring substituted with a chlorine atom at the second position, a methyl group at the fifth position, and an aldehyde group at the first position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-1-cyclohexenecarbaldehyde can be achieved through several methods. One common approach involves the chlorination of 5-methyl-1-cyclohexenecarbaldehyde using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and ensure selective substitution at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-Chloro-5-methyl-1-cyclohexenecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide can replace the chlorine with a methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.
Major Products Formed
Oxidation: 2-Chloro-5-methyl-1-cyclohexenecarboxylic acid.
Reduction: 2-Chloro-5-methyl-1-cyclohexen-1-ol.
Substitution: 2-Methoxy-5-methyl-1-cyclohexenecarbaldehyde.
科学研究应用
2-Chloro-5-methyl-1-cyclohexenecarbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and fragrances.
作用机制
The mechanism by which 2-Chloro-5-methyl-1-cyclohexenecarbaldehyde exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond. The aldehyde group can participate in various reactions, such as nucleophilic addition, where a nucleophile attacks the carbonyl carbon, resulting in the formation of an alcohol or other derivatives.
相似化合物的比较
2-Chloro-5-methyl-1-cyclohexenecarbaldehyde can be compared with other similar compounds, such as:
2-Chloro-5-methoxy-1-cyclohexenecarbaldehyde: This compound has a methoxy group instead of a methyl group, which can influence its reactivity and applications.
2-Chloro-5-methyl-1-cyclohexen-1-ol:
5-Methyl-1-cyclohexenecarbaldehyde: This compound lacks the chlorine substitution, which can impact its reactivity and the types of reactions it can undergo.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
属性
分子式 |
C8H11ClO |
|---|---|
分子量 |
158.62 g/mol |
IUPAC 名称 |
2-chloro-5-methylcyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C8H11ClO/c1-6-2-3-8(9)7(4-6)5-10/h5-6H,2-4H2,1H3 |
InChI 键 |
BQZCWZXFUYRYOO-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(=C(C1)C=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid ethyl ester](/img/structure/B12283086.png)
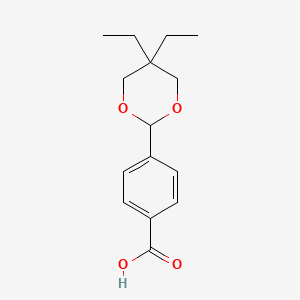
![Boronic acid, B-[2-(difluoromethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B12283101.png)
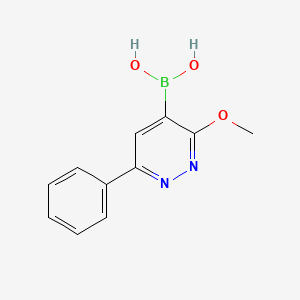
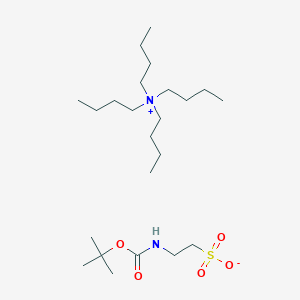
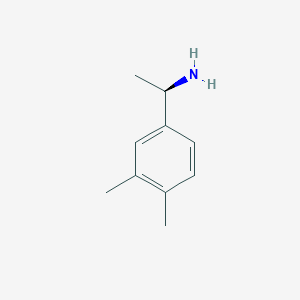
![Exo-3,3-dioxo-3-thiabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B12283116.png)
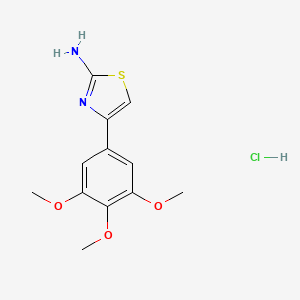
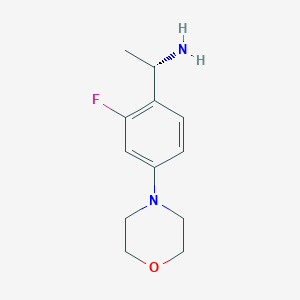
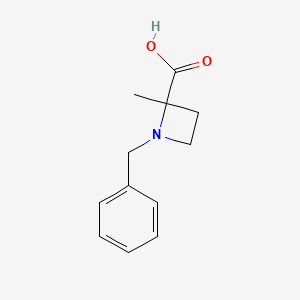
![Benzo[a]phenoxazin-7-ium, 9-(diethylamino)-5-[(2-naphthalenylcarbonyl)amino]-](/img/structure/B12283141.png)
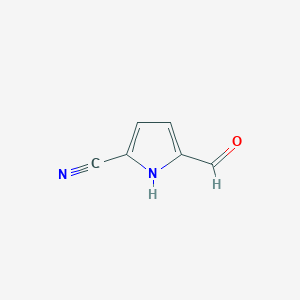

![2-Fluorospiro[3.3]heptan-6-amine;hydrochloride](/img/structure/B12283172.png)
